molecular formula C21H20N2O3S B2834417 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941918-14-5

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2834417
CAS No.: 941918-14-5
M. Wt: 380.46
InChI Key: KODYJDBRDBHTNV-UHFFFAOYSA-N
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Description

The compound “N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide” appears to contain several functional groups including a pyrrolidine ring, a phenyl ring, a naphthalene ring, and a sulfonamide group. Pyrrolidine is a five-membered ring with one nitrogen atom . The phenyl and naphthalene rings are types of aromatic hydrocarbons, with the naphthalene ring being a polycyclic aromatic hydrocarbon . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring could introduce stereogenicity into the molecule, potentially leading to different stereoisomers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrrolidine ring might undergo reactions typical of amines, such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could affect the compound’s solubility in different solvents .

Scientific Research Applications

Organocatalysis

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide derivatives have shown promising results as organocatalysts. For instance, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, a compound with structural similarity, was utilized as a new type of organocatalyst exhibiting high catalytic activity towards the asymmetric Michael reaction of cyclohexanone and nitroolefins, producing adducts with high yields and stereoselectivity on water without any additives (Syu et al., 2010).

Imaging Applications

Compounds within the naphthalene-sulfonamide family have been explored for their potential in positron emission tomography (PET) imaging. Specifically, carbon-11 labeled naphthalene-sulfonamides were synthesized and evaluated as new PET agents for imaging of human CCR8, showcasing the compound's potential in molecular imaging (Wang et al., 2008).

Synthesis of Complex Molecules

Further research highlights the application of naphthalene-sulfonamide derivatives in the synthesis of complex molecules. A new class of amide ligands, including derivatives from the naphthalene-sulfonamide family, enabled Cu-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides, facilitating the synthesis of pharmaceutically important (hetero)aryl methylsulfones with good to excellent yields (Ma et al., 2017).

Chemical Sensing and Imaging

Naphthalene-based sulfonamide compounds have been developed as fluorescence turn-on probes for the selective detection of Al3+ ions in aqueous systems, demonstrating their potential in chemical sensing and intracellular imaging (Mondal et al., 2015).

Material Science

In material science, sulfonated naphthalene dianhydride-based polyimide copolymers were investigated for their potential in fuel cell applications. The copolymers exhibited promising properties, such as good water sorption and proton conductivity, which are crucial for their application in proton-exchange-membrane fuel cells (Einsla et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would describe how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific studies on this compound, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, given the presence of the pyrrolidine ring, which is found in many biologically active compounds .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15-8-10-18(14-20(15)23-12-4-7-21(23)24)22-27(25,26)19-11-9-16-5-2-3-6-17(16)13-19/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODYJDBRDBHTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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